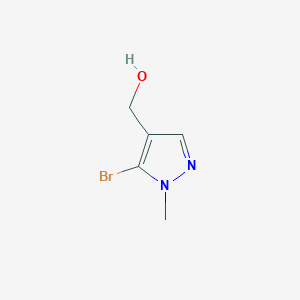
(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of brominated naphthalenes. This compound is characterized by a bromine atom attached to the seventh position of the naphthalene ring and a hydroxyl group at the first position. The compound’s stereochemistry is denoted by the (1R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by selective reduction and hydroxylation. One common method includes:
Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the seventh position.
Reduction: The brominated intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to convert any unwanted by-products into the desired intermediate.
Hydroxylation: Finally, the intermediate undergoes hydroxylation using a hydroxylating agent such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the first position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems for bromination, reduction, and hydroxylation steps can enhance yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups using nucleophilic substitution reactions with reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium thiolate (KSR) in ethanol (C2H5OH).
Major Products Formed
Oxidation: Formation of 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one or 7-bromo-1,2,3,4-tetrahydronaphthalen-1-al.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-ol or 7-bromo-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of 7-amino-1,
Eigenschaften
CAS-Nummer |
676133-23-6 |
|---|---|
Molekularformel |
C10H11BrO |
Molekulargewicht |
227.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



